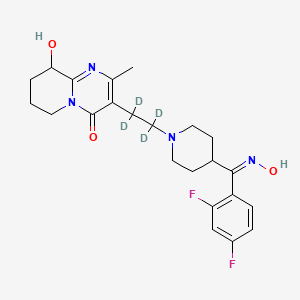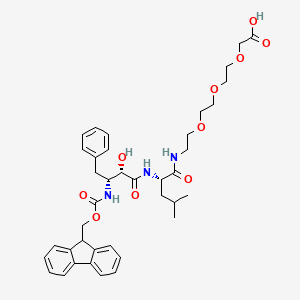
Paliperidone E-oxime-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Paliperidone Z-oxime-d4 is a deuterated derivative of Paliperidone Z-oxime, which is an impurity of Paliperidone, a well-known antipsychotic agent. The compound is primarily used in biochemical and proteomics research due to its unique properties. The molecular formula of Paliperidone Z-oxime-d4 is C23H24D4F2N4O3, and it has a molecular weight of 450.51 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Paliperidone Z-oxime-d4 involves the introduction of deuterium atoms into the Paliperidone Z-oxime molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Paliperidone Z-oxime-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the desired compound with high isotopic purity. The production process is optimized to ensure cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Paliperidone Z-oxime-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Paliperidone Z-oxime-d4, such as amines, oxides, and substituted compounds. These products are often used in further research and development .
Wissenschaftliche Forschungsanwendungen
Paliperidone Z-oxime-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Paliperidone and its impurities.
Biology: Employed in biochemical studies to understand the metabolic pathways and interactions of Paliperidone.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Paliperidone.
Industry: Applied in the development of new antipsychotic drugs and formulations
Wirkmechanismus
The mechanism of action of Paliperidone Z-oxime-d4 is similar to that of Paliperidone. It primarily acts as an antagonist at dopamine type 2 (D2) and serotonin type 2 (5HT2A) receptors. This antagonistic action helps in reducing the symptoms of schizophrenia and other psychotic disorders. Additionally, it exhibits activity at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors, contributing to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Paliperidone E-oxime-d4: Another deuterated derivative of Paliperidone with similar applications in research.
Paliperidone: The parent compound used in the treatment of schizophrenia.
Risperidone: A precursor to Paliperidone with a similar mechanism of action
Uniqueness
Paliperidone Z-oxime-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more precise analytical studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where isotopic labeling is essential for accurate tracking and quantification .
Eigenschaften
Molekularformel |
C23H28F2N4O3 |
|---|---|
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-[(Z)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H28F2N4O3/c1-14-17(23(31)29-9-2-3-20(30)22(29)26-14)8-12-28-10-6-15(7-11-28)21(27-32)18-5-4-16(24)13-19(18)25/h4-5,13,15,20,30,32H,2-3,6-12H2,1H3/b27-21-/i8D2,12D2 |
InChI-Schlüssel |
CLNKYXBDIXTFRW-AILYZEJYSA-N |
Isomerische SMILES |
[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)/C(=N/O)/C4=C(C=C(C=C4)F)F |
Kanonische SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/structure/B12425123.png)
![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)



![5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)






